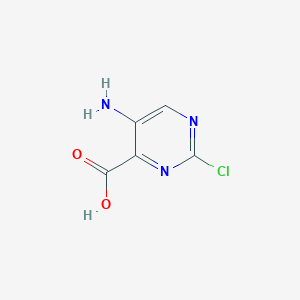
5-Amino-2-chloropyrimidine-4-carboxylic acid
概要
説明
5-Amino-2-chloropyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidines, which are of significant interest in the field of medicinal chemistry due to their presence in DNA and their potential pharmaceutical applications. The compound's structure includes an amino group at the 5-position and a chlorine atom at the 2-position on the pyrimidine ring, with a carboxylic acid moiety at the 4-position.
Synthesis Analysis
The synthesis of derivatives of this compound can be achieved through various routes. One such method involves the ultrasound-mediated one-pot synthesis of thiadiazolo pyrimidine derivatives, which demonstrates an environmentally friendly and rapid approach to synthesizing compounds with potential anticancer activities . Another route is the synthesis of methyl esters of pyrimidine-6-yl amino acids, which serve as precursors for further chemical transformations . Additionally, the synthesis of basic esters of substituted pyrimidine-4-carboxylic acids has been reported, where mucochloric acid is condensed with S-methylisothiouronium sulphate to yield the desired chloropyrimidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids has led to the formation of cocrystals that exhibit different tautomeric forms of the cation, which is essential for understanding the drug action of these compounds . The crystal structures of these cocrystals have been characterized by single-crystal X-ray diffraction, revealing the presence of various hydrogen bonding patterns and halogen bonds that contribute to the stability of the cocrystals .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is influenced by the substituents on the pyrimidine ring. For instance, the presence of a cyano group in the 4-position of an imidazole derivative prevents the formation of intramolecular hydrogen bonds, which affects the molecular conformation and, consequently, the chemical reactivity . The fungicidal properties of some pyrimidin-6-yl amino acids and diaminopyrrolopyrimidine-6-carboxylic acids derivatives also highlight the importance of the chemical structure in determining the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The crystallization behavior, including the presence of twinning and disorder, affects the purity and quality of the final crystalline product . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of synthesized compounds are also critical for their development as drugs, as they determine the compound's bioavailability and toxicity . The presence of hydrogen bonds, halogen bonds, and π-π stacking interactions in the crystal structures of these compounds are indicative of their potential for forming stable solid forms, which is important for drug formulation .
科学的研究の応用
Cocrystal Formation and Characterization
5-Amino-2-chloropyrimidine-4-carboxylic acid plays a role in the formation of cocrystals with various carboxylic acids. These cocrystals are characterized by single-crystal X-ray diffraction, showcasing the potential for hydrogen bonding and molecular recognition processes in biological and pharmaceutical applications. This is evident in the work by Rajam et al. (2018), which details the preparation and characterization of ten cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with different carboxylic acids (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Synthesis of Pyrimidine Derivatives
Research by Grant, Seemann, and Winthrop (1956) describes the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, including 5-amino derivatives. This synthesis highlights the versatility of pyrimidine derivatives in various chemical reactions and potential applications in medicinal chemistry (Grant, Seemann, & Winthrop, 1956).
Facile Synthetic Approaches
Blyumin, Neunhoeffer, and Volovenko (2007) developed a facile synthetic approach to 2-amino-5-halogen-pyrimidine-4-carboxylic acids, demonstrating the potential for efficient and scalable synthesis of these compounds. This research opens avenues for the synthesis of diverse pyrimidine derivatives for use in scientific research (Blyumin, Neunhoeffer, & Volovenko, 2007).
Pharmaceutical Research
In the field of pharmaceutical research, this compound derivatives are used in the synthesis of compounds with potential therapeutic applications. Vince and Hua (1990) synthesized a compound with significant anti-HIV activity, showcasing the relevance of pyrimidine derivatives in the development of antiviral drugs (Vince & Hua, 1990).
Crystallographic Studies
Crystallographic studies of pyrimidine derivatives, such as those conducted by Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017), provide insights into the structural aspects of these compounds. Understanding the crystalline forms and hydrogen bonding patterns of pyrimidine derivatives is crucial for their application in drug design and development (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
作用機序
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
While specific future directions for “5-Amino-2-chloropyrimidine-4-carboxylic acid” are not mentioned in the search results, there is ongoing research into the development of new pyrimidines as anti-inflammatory agents . This suggests that “this compound” and similar compounds may have potential applications in the treatment of inflammatory conditions.
特性
IUPAC Name |
5-amino-2-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-8-1-2(7)3(9-5)4(10)11/h1H,7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBEXPQXKNNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

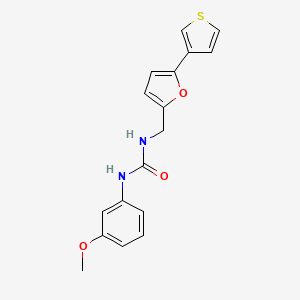

![Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516302.png)
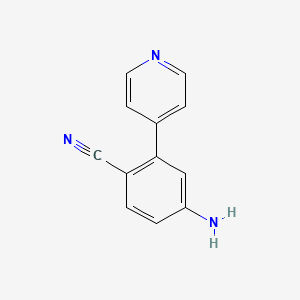
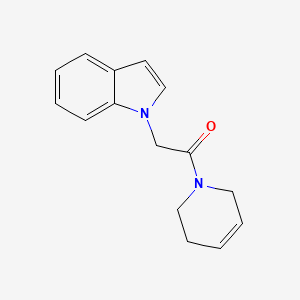
![3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone](/img/structure/B2516307.png)
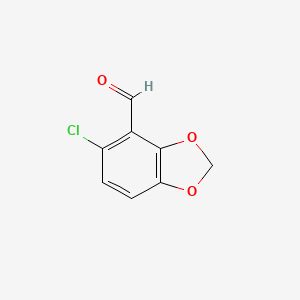
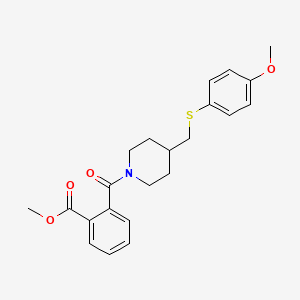
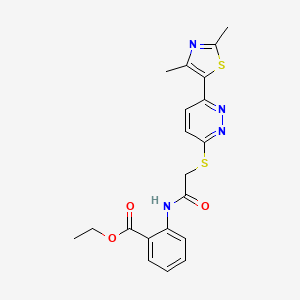

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)
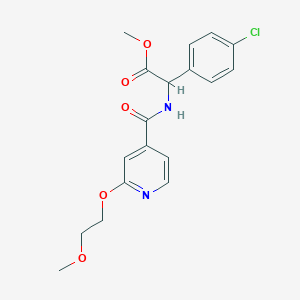
![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)